1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate
Overview
Description
The compound “1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate” is also known as Ethyl N-Boc-piperidine-4-carboxylate . It has an empirical formula of C13H23NO4 and a molecular weight of 257.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H25NO5/c1-6-19-11(17)14(5)7-8-15(9-10(14)16)12(18)20-13(2,3)4/h10,16H,6-9H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.458 . It has a boiling point of 120-135 °C/0.5 mmHg and a density of 1.046 g/mL at 25 °C .Scientific Research Applications
Synthesis and Characterization
1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate and related compounds are primarily used in the synthesis of various chemical compounds. For instance, research by Çolak et al. (2021) involves the synthesis and characterization of related compounds, utilizing techniques such as FTIR, NMR spectroscopy, and X-ray crystallographic analysis. This particular study focuses on understanding the molecular and crystal structure stabilized by intramolecular hydrogen bonds (Çolak, Karayel, Buldurun, & Turan, 2021).
Intermediate in Drug Synthesis
This chemical also acts as an important intermediate in the synthesis of more complex molecules. For instance, Xin-zhi (2011) discusses its role as an intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor, CP-690550. The study outlines an efficient approach for its synthesis, involving a series of steps such as SN2 substitution, borohydride reduction, oxidation, and acylation (Chen Xin-zhi, 2011).
Molecular Packing and Structure Analysis
Studies like that by Didierjean et al. (2004) focus on the molecular packing and structure analysis of similar compounds. The research includes X-ray studies revealing the compounds' form and structure, highlighting their potential in various chemical synthesis processes (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Application in Synthesis of Novel Compounds
Further research explores the use of this chemical in the synthesis of novel compounds. For instance, Nishio et al. (2011) disclose a novel synthetic method for derivatives of related compounds, emphasizing the high selectivity controlled by lithium coordination and steric hindrance caused by tert-butyl ester (Nishio, Uchiyama, Kito, & Nakahira, 2011).
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The hazard statements associated with it are H302 - H315 - H318 - H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-6-19-11(17)14(5)7-8-15(9-10(14)16)12(18)20-13(2,3)4/h10,16H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLSZFQEPSPOFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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